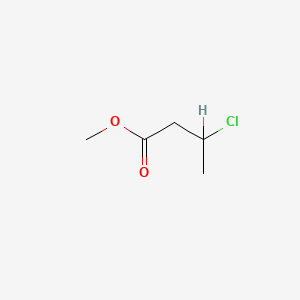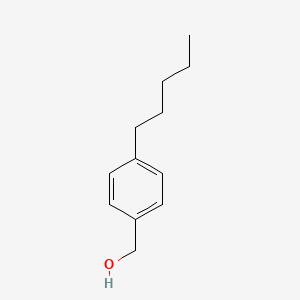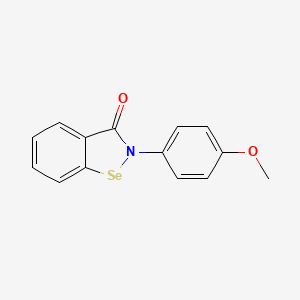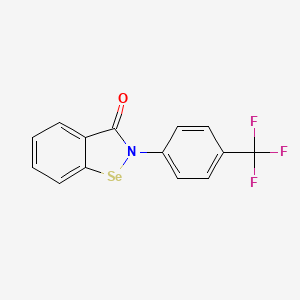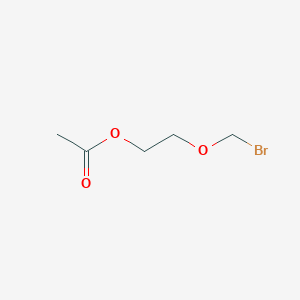![molecular formula C7H10O4 B3057570 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- CAS No. 826-29-9](/img/structure/B3057570.png)
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
概要
説明
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, 4-[(allyloxy)methyl]-1,3-dioxolan-2-one. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an allyloxy group attached to the ring. It is a colorless to yellow liquid and is used in various chemical applications .
準備方法
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- can be synthesized through several methods. One common synthetic route involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dioxolane ring structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions . The allyloxy group can undergo reactions that modify the compound’s properties, making it useful in various applications .
類似化合物との比較
1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- can be compared with other similar compounds, such as:
Ethylene carbonate (1,3-Dioxolan-2-one): A simpler dioxolane derivative used as a solvent and in lithium-ion batteries.
Propylene carbonate (1,3-Dioxolan-2-one, 4-methyl-): Another dioxolane derivative used as a solvent and in various industrial applications.
The uniqueness of 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- lies in its allyloxy group, which provides additional reactivity and potential for functionalization compared to simpler dioxolane derivatives .
特性
IUPAC Name |
4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPMHCGNDQJNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511859 | |
| Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-29-9 | |
| Record name | 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)


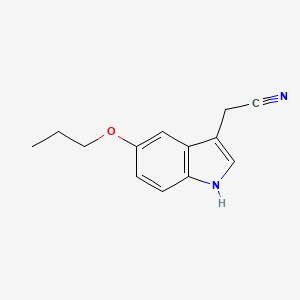
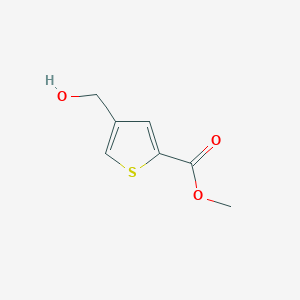
![4-Methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3057502.png)
